molecular formula C8H17N7O2 B609554 NH-bis(PEG1-azide) CAS No. 2100306-81-6

NH-bis(PEG1-azide)

Cat. No. B609554
CAS RN: 2100306-81-6
M. Wt: 243.27
InChI Key: FXMWPZQWEUFICE-UHFFFAOYSA-N
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Description

NH-bis(PEG1-azide) is a PEG derivative containing an amino group with two azide groups . The amino group is reactive with carboxylic acids, activated NHS ester, and carbonyls . The azide groups enable PEGylation via Click Chemistry .


Synthesis Analysis

The synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction, which facilitates straightforward NMR-based quantitative end-group analysis . This method was found to be compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa .


Molecular Structure Analysis

NH-bis(PEG1-azide) has a molecular weight of 243.3 g/mol . The functional group is Amine/Azide . The molecular formula is C8H17N7O2 .


Chemical Reactions Analysis

The amino group in NH-bis(PEG1-azide) is reactive with carboxylic acids, activated NHS ester, and carbonyls . The azide groups enable PEGylation via Click Chemistry . The azidomethyl groups in UiO-66-CH2N3 could be reduced using trimethylphosphine and water via Staudinger reduction to primary benzylic amines .


Physical And Chemical Properties Analysis

NH-bis(PEG1-azide) has a molecular weight of 243.3 g/mol . The functional group is Amine/Azide . The molecular formula is C8H17N7O2 . It is stored at -20°C .

Scientific Research Applications

PEGylation via Click Chemistry

NH-bis(PEG1-azide) is a PEG linker containing an amino group with two azide groups . The azide groups enable PEGylation via Click Chemistry . PEGylation is the process of attaching the strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents .

Reactivity with Carboxylic Acids and Activated NHS Esters

The amino group in NH-bis(PEG1-azide) is reactive with carboxylic acids and activated NHS esters . This property allows it to be used in a variety of chemical reactions, making it a versatile tool in the field of bio-conjugation .

PROTAC Molecule Design and Synthesis

NH-bis(PEG1-azide) has shown high application value in the design and synthesis of PROTAC (Proteolysis Targeting Chimera) molecules . In PROTAC molecules, NH-bis(PEG1-azide) plays the role of a bridge connecting the target protein and the E3 ubiquitin ligase . It can effectively induce the degradation of the target protein, thereby achieving specific biological functions .

SPAAC and CuAAC Reactions

NH-bis(PEG1-azide) can undergo SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) reactions with molecules containing DBCO or BCN groups . It can also undergo CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) reactions with molecules containing Alkyne groups . These reactions are useful in the field of bio-conjugation, allowing for the creation of a wide variety of complex molecules .

Mechanism of Action

The azide groups in NH-bis(PEG1-azide) enable PEGylation via Click Chemistry . The amino group is reactive with carboxylic acids, activated NHS ester, and carbonyls .

Safety and Hazards

NH-bis(PEG1-azide) is not classified as a hazard . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

Future Directions

NH-bis(PEG1-azide) is a PEG derivative that is used in drug delivery . It is a PEG linker containing an amino group with two azide groups . The amino group is reactive with carboxylic acids, activated NHS ester, and carbonyls . The azide groups enable PEGylation via Click Chemistry . This makes it a promising compound for future research and applications in the field of drug delivery.

properties

IUPAC Name

2-(2-azidoethoxy)-N-[2-(2-azidoethoxy)ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N7O2/c9-14-12-3-7-16-5-1-11-2-6-17-8-4-13-15-10/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMWPZQWEUFICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN=[N+]=[N-])NCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NH-bis(PEG1-azide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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